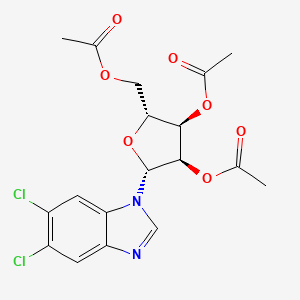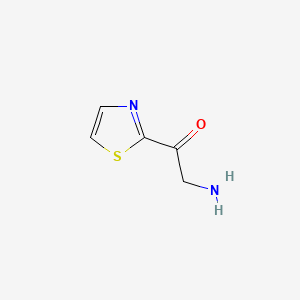
1,2-ジフルオロ-4-(トリフルオロメトキシ)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .
科学的研究の応用
1,2-Difluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
Target of Action
It is known that fluorinated compounds often interact with a variety of biological targets, influencing both pharmacodynamic and pharmacokinetic properties .
Mode of Action
Reactions at the benzylic position are common for such compounds, involving processes like free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s worth noting that fluorinated compounds can influence a wide range of biochemical processes due to their unique electronic, lipophilic, and steric parameters .
Pharmacokinetics
The presence of fluorine in bioactive compounds can significantly affect their pharmacokinetic properties .
Result of Action
It’s known that fluorinated compounds can have a wide range of biological effects, depending on their specific targets and mode of action .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-difluorobenzene with trifluoromethoxy reagents under specific conditions. For instance, the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene can yield 1,2-difluoro-4-(trifluoromethoxy)benzene .
Industrial Production Methods
Industrial production of 1,2-difluoro-4-(trifluoromethoxy)benzene typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,2-Difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of 1,2-difluoro-4-(trifluoromethoxy)benzene include lithium diisopropylamide (LIDA) and other strong bases. The reactions are often carried out at low temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of 1,2-difluoro-4-(trifluoromethoxy)benzene depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .
類似化合物との比較
Similar Compounds
1,2-Difluorobenzene: A simpler derivative of benzene with two fluorine atoms.
4-Chloro-1-(trifluoromethoxy)benzene: Another trifluoromethoxy-substituted benzene derivative.
1-Bromo-4-(trifluoromethoxy)benzene: A bromine-substituted analog of 1,2-difluoro-4-(trifluoromethoxy)benzene
Uniqueness
1,2-Difluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.
特性
IUPAC Name |
1,2-difluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWOBFYWVKAXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699635 |
Source


|
| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-35-9 |
Source


|
| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)


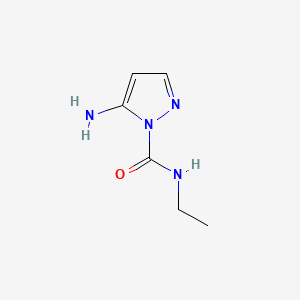
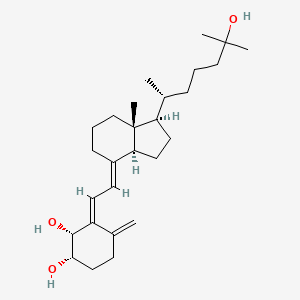
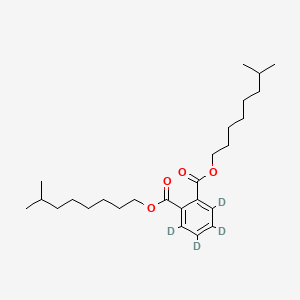



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)


